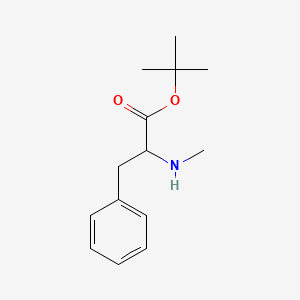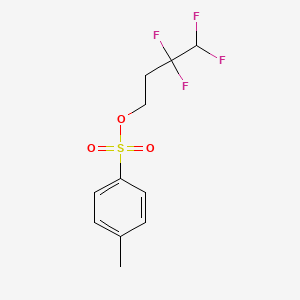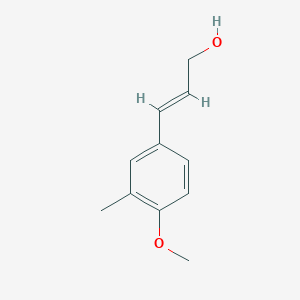
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2. It is a phenylpropanoid, a class of organic compounds that are biosynthesized from the amino acid phenylalanine. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a propenyl group (-CH=CH-CH2OH) attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Methoxy-3-methylphenyl)prop-2-enal or 3-(4-Methoxy-3-methylphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-Methoxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-ol: Similar structure but lacks the methyl group on the benzene ring.
3-(4-Methylphenyl)prop-2-en-1-ol: Similar structure but lacks the methoxy group on the benzene ring.
3-(4-Methoxy-3-methylphenyl)prop-2-yn-1-ol: Similar structure but contains a triple bond instead of a double bond in the propenyl group.
Uniqueness
The presence of both the methoxy and methyl groups on the benzene ring, along with the propenyl group, gives 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol unique chemical properties and reactivity compared to its similar compounds
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
(E)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI 键 |
ADBWZXJINSGZKQ-ONEGZZNKSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)/C=C/CO)OC |
规范 SMILES |
CC1=C(C=CC(=C1)C=CCO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


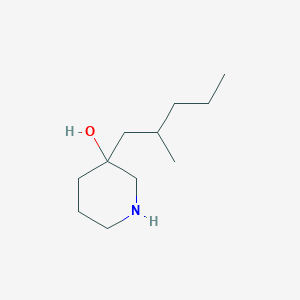
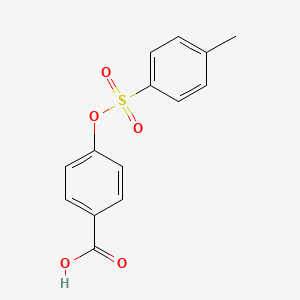
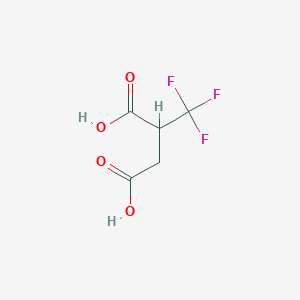
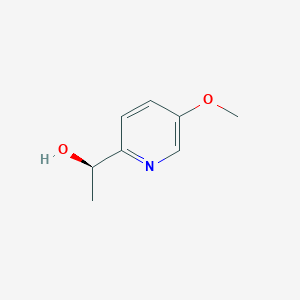
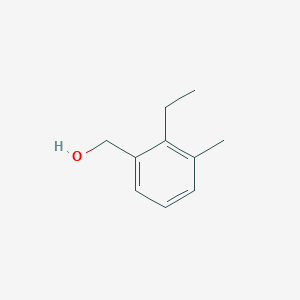
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
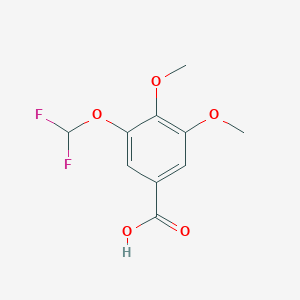
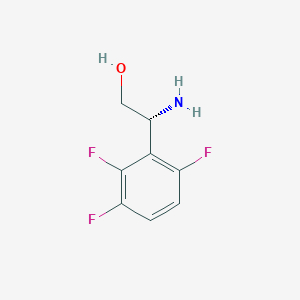
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
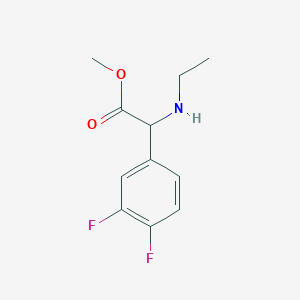
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
